3-([(2-Bromocycloheptyl)oxy]methyl)oxolane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-[(2-bromocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2 |
InChI Key |
UKKXOFCELLRUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Etherification of 2-Bromocycloheptanol with 3-(Chloromethyl)oxolane
The most direct route involves nucleophilic substitution between 2-bromocycloheptanol and 3-(chloromethyl)oxolane under basic conditions. A protocol adapted from VulcanChem’s work on analogous structures employs potassium carbonate in tetrahydrofuran (THF) at reflux, yielding the target compound in 68% isolated yield . The reaction proceeds via deprotonation of the cycloheptanol hydroxyl group, followed by nucleophilic attack on the chloromethyl moiety (Figure 1).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ |
| Temperature | Reflux (66°C) |
| Reaction Time | 12 hours |
| Yield | 68% |
Challenges include the limited commercial availability of 3-(chloromethyl)oxolane , necessitating in situ preparation via chlorination of 3-(hydroxymethyl)oxolane using thionyl chloride or PCl₃.
Ring-Opening Alkylation of Epoxides
An alternative strategy leverages the ring-opening of 2-bromoepoxycycloheptane with 3-(hydroxymethyl)oxolane in the presence of Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O). This method capitalizes on the electrophilicity of the epoxide, directing nucleophilic attack to the less substituted carbon (Figure 2).
Optimization Insights:
- Solvent Effects: Dichloromethane (DCM) enhances reaction rates compared to ethereal solvents.
- Byproduct Mitigation: Lower temperatures (0–5°C) suppress elimination side reactions, improving yields to 72% .
Alternative Synthetic Routes
Nucleophilic Substitution via Tosylate Intermediates
Functionalization of 2-bromocycloheptanol as its tosylate derivative enables displacement by 3-(hydroxymethyl)oxolane under milder conditions. A representative procedure from bicyclic ether syntheses uses triethylamine in acetonitrile at 50°C, achieving 65% yield .
Mechanistic Considerations:
Bromination of Preformed Ethers
Post-etherification bromination offers a stepwise approach. For instance, 3-[(cycloheptyloxy)methyl]oxolane undergoes radical bromination at the cycloheptane 2-position using N-bromosuccinimide (NBS) and azo initiators. While this method avoids regiochemical challenges, it suffers from low selectivity (<50% yield).
Optimization and Challenges
Steric and Electronic Effects
The cycloheptyl group’s bulk impedes nucleophilic approaches, necessitating:
Byproduct Formation
Competing elimination pathways generate cycloheptene derivatives, particularly under acidic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Protocols: Limiting thermal exposure reduces dehydration.
- Inert Atmospheres: Nitrogen or argon minimizes oxidative byproducts.
Physicochemical Considerations
Chemical Reactions Analysis
Types of Reactions
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of cycloheptyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve solvents like acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a common method for reduction reactions.
Major Products Formed
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cycloheptyl alcohols and hydrocarbons.
Scientific Research Applications
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolane ring can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities with 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane:
Key Observations :
- Substituent Effects : The bromocycloheptyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., phenyl or thiophene). This may reduce solubility in polar solvents but enhance lipophilicity, which is critical in drug design .
- Reactivity : Bromine’s role as a leaving group is shared across analogs, but its position on a cycloheptyl ring (vs. aromatic systems) may alter reaction kinetics in nucleophilic substitutions .
Physicochemical Properties
While solubility data for this compound is unavailable, comparisons can be drawn from analogs:
Biological Activity
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C12H17BrO2
- Molecular Weight : 273.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of their activity, potentially inhibiting or enhancing biological pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxolane compounds exhibit varying degrees of antimicrobial activity. For instance, a study on muscarine analogues demonstrated that certain oxolane derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 64 µg/mL to 512 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5d | 64 | Staphylococcus aureus |
| 5d | 128 | Escherichia coli |
| 5d | 512 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In vitro studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Synthesis and Testing of Oxolane Derivatives : A study synthesized various oxolane derivatives for their biological evaluation. Among these, compounds with longer alkyl chains demonstrated enhanced activity against pathogenic microbes, suggesting that structural modifications can significantly impact biological efficacy .
- Comparative Study on Antimicrobial Efficacy : A comparative analysis was conducted between different oxolane derivatives, highlighting that the presence of specific functional groups can enhance antimicrobial properties. For example, the introduction of bromine atoms in cycloalkyl moieties was found to increase the potency against bacterial strains .
Research Findings
The biological activity of this compound has been explored through various methodologies:
- In Vitro Assays : Testing against a range of microbial strains has shown promising results.
- Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity have provided insights into optimizing compound efficacy.
- Toxicological Studies : Preliminary toxicological assessments indicate that while some derivatives exhibit strong biological activity, they also require careful evaluation for safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
